4-{(Z)-[4-(Acetyloxy)phenyl]-NNO-azoxy}phenyl acetate is a synthetic organic compound characterized by its unique chemical structure and potential applications in various scientific fields. Its chemical formula is , with a molecular weight of approximately 314.30 g/mol. This compound is categorized under azoxy compounds, which are known for their diverse applications in pharmaceuticals, dyes, and agrochemicals.
This compound can be sourced from various chemical suppliers and databases, such as ChemSpider and AAA-Chem, where it is listed under the CAS number 16442-10-7. The classification of 4-{(Z)-[4-(Acetyloxy)phenyl]-NNO-azoxy}phenyl acetate falls within the category of organic compounds that contain both aromatic and azoxy functionalities, making it relevant for studies in organic chemistry and material science.
The synthesis of 4-{(Z)-[4-(Acetyloxy)phenyl]-NNO-azoxy}phenyl acetate typically involves several key steps:
Technical details regarding reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yield and purity during synthesis.
The molecular structure of 4-{(Z)-[4-(Acetyloxy)phenyl]-NNO-azoxy}phenyl acetate can be represented using various structural formulas:
CC(=O)Oc1cccc(c1)N=[N+]([O-])c2cccc(OC(C)=O)c2
DUABHDTWTOZDJM-UHFFFAOYSA-N
This notation provides insight into the connectivity of atoms within the molecule, highlighting the presence of acetyloxy groups attached to aromatic rings.
4-{(Z)-[4-(Acetyloxy)phenyl]-NNO-azoxy}phenyl acetate can participate in various chemical reactions due to its functional groups:
The mechanism of action for 4-{(Z)-[4-(Acetyloxy)phenyl]-NNO-azoxy}phenyl acetate primarily involves its interactions with biological targets:
These interactions are crucial for understanding the compound's potential therapeutic applications.
Relevant data from sources like ChemSpider provide additional insights into these properties, which are vital for practical applications in research and industry.
4-{(Z)-[4-(Acetyloxy)phenyl]-NNO-azoxy}phenyl acetate has several scientific uses:
The versatility of this compound makes it an interesting candidate for further research and application development across multiple scientific disciplines.
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6